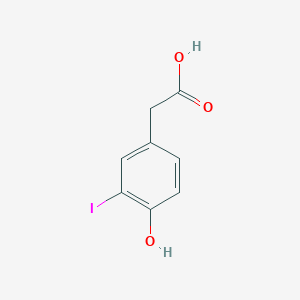

2-(4-Hydroxy-3-iodophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPADRQQDNIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618636 | |

| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19039-15-7 | |

| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Role of 3-iodo-4-hydroxyphenylacetic Acid in Thyroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the biological role of 3-iodo-4-hydroxyphenylacetic acid (IHPAC) in thyroid metabolism. While not a classical thyroid hormone, IHPAC emerges as a significant metabolite of mono-iodotyrosine (MIT), a key precursor in thyroxine (T4) and triiodothyronine (T3) synthesis. This document elucidates the biosynthetic and metabolic pathways of IHPAC, delves into the enzymatic machinery governing its formation, and discusses its potential physiological significance within the thyroid gland and beyond. By synthesizing current knowledge and proposing avenues for future research, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this lesser-known but potentially crucial molecule in thyroid endocrinology.

Introduction: Beyond T4 and T3 - The Expanding World of Thyroid Metabolites

The thyroid gland, a central regulator of metabolism, growth, and development, orchestrates its profound physiological effects primarily through the secretion of two key hormones: thyroxine (T4) and triiodothyronine (T3)[1]. The synthesis of these hormones is a complex process critically dependent on the availability of iodine[2][3]. For decades, the narrative of thyroid hormone action has centered on the conversion of the prohormone T4 to the biologically active T3 by deiodinase enzymes[4][5][6]. However, a growing body of evidence reveals a more intricate metabolic landscape, populated by a diverse array of thyroid hormone metabolites with their own unique biological activities[7].

Among these is 3-iodo-4-hydroxyphenylacetic acid (IHPAC), a molecule that, while not a direct downstream metabolite of T4 or T3, is intrinsically linked to the thyroid hormone synthetic pathway as a urinary metabolite of mono-iodotyrosine (MIT)[8]. MIT, along with di-iodotyrosine (DIT), is a fundamental building block of thyroid hormones, formed by the iodination of tyrosine residues within the thyroglobulin protein[9]. The existence of IHPAC points to alternative metabolic fates for these iodinated precursors, suggesting a more nuanced regulation of iodine economy and cellular signaling within the thyroid gland.

This guide will navigate the knowns and unknowns of IHPAC's role in thyroid metabolism, offering a structured understanding of its origins, potential functions, and the methodologies to investigate them further.

Biosynthesis of 3-iodo-4-hydroxyphenylacetic Acid: A Tale of Two Pathways

The formation of IHPAC from MIT is proposed to occur through two primary enzymatic routes, mirroring the established metabolism of its non-iodinated counterpart, tyrosine, to 4-hydroxyphenylacetic acid (4-HPA)[10]. These pathways involve either transamination followed by oxidative decarboxylation or direct oxidative deamination.

The Transamination Pathway

The predominant pathway for the metabolism of many amino acids, including tyrosine, involves an initial transamination step[11]. In the context of MIT, this would be catalyzed by a tyrosine aminotransferase (TAT) or a less specific aromatic amino acid aminotransferase . These enzymes facilitate the transfer of the amino group from MIT to an α-keto acid acceptor, typically α-ketoglutarate, yielding 3-iodo-4-hydroxyphenylpyruvic acid (IHPPA) and glutamate.

Subsequent oxidative decarboxylation of IHPPA, a reaction catalyzed by an α-keto acid dehydrogenase complex, would then lead to the formation of IHPAC.

The Oxidative Deamination Pathway

An alternative, more direct route to IHPAC from MIT involves oxidative deamination , a reaction catalyzed by L-amino acid oxidase (LAAO) [7][12][13]. This flavoenzyme directly converts L-amino acids into their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide[13]. In vitro studies have demonstrated that L-amino acid oxidase from cobra venom can indeed metabolize MIT to IHPPA and subsequently to IHPAC[7][12].

The Enzymatic Machinery: Key Players in IHPAC Formation

While the general pathways are plausible, a deeper understanding requires identifying the specific enzymes responsible for these conversions within the thyroid gland and other tissues.

| Enzyme Class | Specific Enzyme (Putative) | Substrate | Product | Cofactor | Location | Supporting Evidence |

| Aminotransferases | Tyrosine Aminotransferase (TAT), Aromatic Amino Acid Aminotransferase | Mono-iodotyrosine (MIT) | 3-iodo-4-hydroxyphenylpyruvic acid (IHPPA) | Pyridoxal-5'-phosphate (P5'P) | Liver, other tissues[11] | The well-established role of these enzymes in tyrosine metabolism suggests a similar function for iodinated tyrosine. |

| Amino Acid Oxidases | L-Amino Acid Oxidase (LAAO) | Mono-iodotyrosine (MIT) | 3-iodo-4-hydroxyphenylpyruvic acid (IHPPA) | Flavin Adenine Dinucleotide (FAD) | Present in various tissues, including kidney and liver. | In vitro studies with cobra venom LAAO have confirmed this conversion[7][12]. |

| Dehydrogenases | α-Keto Acid Dehydrogenase Complex | 3-iodo-4-hydroxyphenylpyruvic acid (IHPPA) | 3-iodo-4-hydroxyphenylacetic acid (IHPAC) | NAD+, Coenzyme A, Thiamine Pyrophosphate, Lipoamide, FAD | Mitochondria | This is a fundamental step in the catabolism of α-keto acids derived from amino acids. |

Biological Role and Physiological Significance: Unanswered Questions and Future Directions

The precise biological role of IHPAC in thyroid metabolism remains an area of active investigation. Its identity as a urinary metabolite of MIT suggests it is a product of iodotyrosine degradation, potentially playing a role in iodine homeostasis.

A Potential Regulator of Iodine Economy?

The thyroid gland is highly efficient at recycling iodide from MIT and DIT that are not incorporated into T4 and T3. This process is catalyzed by the enzyme iodotyrosine deiodinase (IYD) , also known as dehalogenase 1 (DEHAL1)[14]. The formation of IHPAC represents an alternative metabolic route for MIT that does not involve iodide salvage. This raises the intriguing possibility that the pathway leading to IHPAC could be a mechanism to dispose of excess MIT, thereby preventing the overproduction of thyroid hormones or mitigating the effects of excessive iodine uptake.

Direct Effects on Thyrocytes and Thyroid Function?

It is plausible that IHPAC, as a locally produced metabolite within the thyroid, could exert direct effects on thyrocytes. The structural similarity of IHPAC to other biologically active phenolic acids warrants investigation into its potential to:

-

Modulate Thyroid Peroxidase (TPO) activity: TPO is the key enzyme responsible for the iodination of thyroglobulin[15]. Phenolic compounds have been shown to interact with and inhibit TPO activity[15].

-

Influence Deiodinase Activity: The deiodinases (D1, D2, and D3) are selenoenzymes that regulate the activation and inactivation of thyroid hormones[8][16][17]. It is conceivable that IHPAC could act as a substrate or inhibitor for these enzymes, thereby influencing local T3 concentrations.

-

Exhibit Antioxidant Properties: 4-Hydroxyphenylacetic acid, the non-iodinated analog of IHPAC, has demonstrated antioxidant effects[18]. Given the significant oxidative stress generated during thyroid hormone synthesis, IHPAC could potentially play a protective role within the thyroid gland.

A Biomarker of Thyroid Dysfunction?

The identification of IHPAC as a urinary metabolite of MIT opens up the possibility of its use as a non-invasive biomarker for certain thyroid disorders. For instance, in conditions where iodotyrosine deiodinase activity is impaired, such as in DEHAL1 deficiency, one might expect to see elevated levels of MIT and, consequently, increased urinary excretion of IHPAC[8].

Metabolism and Deiodination of IHPAC: The Next Chapter

The metabolic fate of IHPAC itself is currently unknown. A key question is whether it can be deiodinated by the iodothyronine deiodinases. While these enzymes are known to act on iodothyronines, their substrate specificity for other iodinated compounds is not fully understood. Deiodination of IHPAC would yield 4-hydroxyphenylacetic acid and release iodide, potentially re-entering the thyroidal iodine pool.

Further metabolism of IHPAC could also involve conjugation reactions, such as glucuronidation and sulfation, which are common pathways for the detoxification and elimination of phenolic compounds.

Experimental Protocols for the Investigation of IHPAC

To further elucidate the role of IHPAC in thyroid metabolism, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Enzyme Assays

Objective: To identify the specific enzymes responsible for the synthesis and potential deiodination of IHPAC.

Methodology:

-

Preparation of Tissue Homogenates: Prepare cytosolic and mitochondrial fractions from thyroid, liver, and kidney tissues.

-

Enzyme Reactions:

-

Transaminase Activity: Incubate tissue homogenates with MIT and α-ketoglutarate. Monitor the formation of IHPPA using HPLC or LC-MS/MS.

-

L-Amino Acid Oxidase Activity: Incubate tissue homogenates with MIT and monitor the formation of IHPPA and hydrogen peroxide.

-

Dehydrogenase Activity: Incubate tissue homogenates with synthesized IHPPA and appropriate cofactors (NAD+, CoA, etc.). Monitor the formation of IHPAC.

-

Deiodinase Activity: Incubate recombinant deiodinases (D1, D2, D3) or tissue homogenates with IHPAC. Monitor the formation of 4-HPA and the release of iodide.

-

-

Analytical Detection: Utilize High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection for the separation and quantification of substrates and products.

Cell-Based Assays

Objective: To investigate the direct effects of IHPAC on thyrocyte function.

Methodology:

-

Cell Culture: Use primary thyrocyte cultures or thyroid cell lines (e.g., FRTL-5).

-

Treatment: Treat cells with varying concentrations of IHPAC.

-

Functional Assays:

-

Thyroid Peroxidase (TPO) Activity: Measure TPO activity using a colorimetric or fluorometric assay.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in thyroid hormone synthesis (e.g., TPO, NIS, TG) and deiodination (DIO1, DIO2, DIO3).

-

Hormone Secretion: Measure the secretion of T4 and T3 into the culture medium using immunoassays.

-

Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and antioxidant enzyme activity.

-

In Vivo Studies

Objective: To determine the physiological relevance of IHPAC in an animal model.

Methodology:

-

Animal Model: Use rodent models (rats or mice).

-

Administration: Administer MIT or IHPAC via oral gavage or intraperitoneal injection.

-

Sample Collection: Collect urine, blood, and thyroid tissue at various time points.

-

Analysis:

-

Metabolite Profiling: Use LC-MS/MS to quantify IHPAC and its potential metabolites in urine and tissue samples.

-

Thyroid Hormone Levels: Measure serum T4, T3, and TSH levels.

-

Tissue Analysis: Analyze thyroid tissue for changes in gene and protein expression related to thyroid function.

-

Conclusion and Future Perspectives

3-iodo-4-hydroxyphenylacetic acid represents a fascinating and underexplored facet of thyroid metabolism. Its definitive identification as a metabolite of MIT firmly positions it within the intricate network of iodine and thyroid hormone homeostasis. While its precise biological role remains to be fully elucidated, the available evidence suggests that IHPAC may be more than just a simple degradation product.

Future research should focus on several key areas:

-

Definitive identification of the enzymatic players in IHPAC synthesis within the thyroid gland.

-

Elucidation of the direct effects of IHPAC on thyrocyte function, including its potential to modulate TPO and deiodinase activity.

-

Investigation of the in vivo dynamics of IHPAC production and excretion in response to varying iodine intake and thyroid status.

-

Exploration of the clinical utility of IHPAC as a biomarker for disorders of thyroid hormone synthesis and iodine metabolism.

A deeper understanding of the biological role of 3-iodo-4-hydroxyphenylacetic acid will not only enhance our fundamental knowledge of thyroid physiology but may also open new avenues for the diagnosis and treatment of thyroid diseases.

References

- Nakano, M., Danowski, T. S., & Utsumi, A. (1959). METABOLISM OF MONOIODOTYROSINE, DIIODO- TYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE. Endocrinology, 65(2), 242–255.

- Nakano, M., Danowski, T. S., & Utsumi, A. (1959). Metabolism of monoiodotyrosine, diiodotyrosine, triiodothyronine and thyroxine by L-amino acid oxidase. Endocrinology, 65(2), 242–255.

- Wu, S. Y., Green, W. L., Huang, W. S., Hays, M. T., & Chopra, I. J. (2005). Alternate pathways of thyroid hormone metabolism. Thyroid, 15(8), 943–958.

-

Wikipedia. (2024). Thyroid hormones. In Wikipedia. Retrieved from [Link]

- Visser, T. J. (2017). Metabolism of Thyroid Hormone. In Endotext. MDText.com, Inc.

-

Wikipedia. (2024). Iodotyrosine deiodinase. In Wikipedia. Retrieved from [Link]

- Do, T. T. H., Gaboriaud-Kolar, N., D'auria, M., Meffre, P., & Roques, C. (2020). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 25(19), 4543.

- Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Deiodinases: implications of the local control of thyroid hormone action.

- Gereben, B., McAninch, E. A., Ribeiro, M. O., & Bianco, A. C. (2015). The deiodinases and the signaling pathway for thyroid hormone. Frontiers in endocrinology, 6, 148.

- Blasi, F., Fragomele, F., & Covelli, I. (1969). Enzymic pathway for thyroxine synthesis through p-hydroxy-3,5-diiodophenylpyruvic acid. Endocrinology, 85(3), 542–551.

- Al-Hayali, L., & Al-Nuaimi, A. A. K. (2020). Identification and determination of the urinary metabolite of iodotyrosine in vivo. UCL Discovery.

- Calne, D. B., Karoum, F., Ruthven, C. R., & Sandler, M. (1969). The metabolism of orally administered L-DOPA in Parkinsonism. British journal of pharmacology, 37(1), 57–68.

- Pollegioni, L., & Molla, G. (2011). L-amino acid oxidase as biocatalyst: a dream too far? Applied microbiology and biotechnology, 91(4), 871–883.

- Galton, V. A. (2005). The deiodinases: their identification and cloning of their genes. Thyroid, 15(8), 817–829.

- Blasi, F., Fragomele, F., & Covelli, I. (1969). Enzymic pathway for thyroxine synthesis through p-hydroxy-3,5-diiodophenylpyruvic acid. Endocrinology, 85(3), 542–551.

-

Wikipedia. (2024). 3,4-Dihydroxyphenylacetic acid. In Wikipedia. Retrieved from [Link]

- Pieper, R., Zucchi, R., & Köhrle, J. (2008). Thyronamines are isozyme-specific substrates of deiodinases. The Journal of biological chemistry, 283(11), 6936–6943.

- Mugesh, G., & Kumar, S. (2019). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 24(1), 127.

- Zhang, Z., Liu, J., Li, Y., Wang, Y., Zheng, X., Wang, F., ... & Wang, L. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production.

- Al-Hayali, L., & Al-Nuaimi, A. A. K. (2020). Identification and determination of the urinary metabolite of iodotyrosine in vivo. UCL Discovery.

-

Fiveable. (n.d.). Monoiodotyrosine Definition. In Anatomy and Physiology I Key Term. Retrieved from [Link]

- Kato, Y., Tsuchiya, K., & Sano, M. (2017). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.

- Mullur, R., Liu, Y. Y., & Brent, G. A. (2014). Thyroid hormone regulation of metabolism. Physiological reviews, 94(2), 355–382.

- Venturi, S. (2020). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. Nutrients, 12(12), 3870.

- Chung, H. R. (2014). Iodine and thyroid function. Annals of pediatric endocrinology & metabolism, 19(1), 8–12.

- Leloup, J., & Berg, O. (1954). [Presence of certain iodinated amino acids (monoiodotyrosine, diiodotyrosine, and thyroxin) in the endostyle of Ammocoetes]. Comptes rendus hebdomadaires des seances de l'Academie des sciences, 238(9), 1069–1071.

-

Small Molecule Pathway Database. (2023). Metabolism and Physiological Effects of 4-Hydroxyphenylacetic acid. In SMPDB. Retrieved from [Link]

- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).

- Gnoni, A., & Gnoni, A. (2020). Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process?. Journal of clinical medicine, 9(5), 1384.

- Larsen, P. R., & Zavacki, A. M. (2012). Role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action. European thyroid journal, 1(4), 232–242.

-

Wikipedia. (2024). Tyrosine aminotransferase. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2024). Thyroid hormones. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Monoiodotyrosine. In MeSH Browser. Retrieved from [Link]

- Li, C., Wu, P., Xia, W., Ji, Z., Xu, C., Wang, S., ... & Shi, H. (2023). The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Catabolism of 3- and 4-hydroxyphenylacetate by the 3,4-dihydroxyphenylacetate pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of monoiodotyrosine, diiodotyrosine, triiodothyronine and thyroxine by L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. SMPDB [smpdb.ca]

- 11. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

- 15. The distribution and mechanism of iodotyrosine deiodinase defied expectations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Deiodinases: Their Identification and Cloning of Their Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Iodinated Phenolic Acids

This guide provides a comprehensive exploration of the metabolic pathways involving iodinated phenolic acids, with a primary focus on iodotyrosines. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details on the biosynthesis, catabolism, and physiological significance of these crucial compounds. The narrative integrates mechanistic insights with validated experimental protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of Iodinated Phenolic Acids

Iodinated phenolic acids are a class of molecules critical to vertebrate physiology, most notably as the precursors and building blocks of thyroid hormones. The primary examples are 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT), which are formed by the iodination of tyrosine residues. These compounds are not merely intermediates; their metabolism is a tightly regulated process essential for maintaining thyroid hormone homeostasis, which governs the basal metabolic rate, development, and protein synthesis throughout the body.[1][2] Understanding the intricate pathways of their formation and degradation is fundamental to endocrinology, toxicology, and the development of therapies for thyroid-related disorders. Beyond their role in the thyroid, iodination of proteins and lipids may serve other physiological functions, including antioxidant defense.[3][4]

Biosynthesis Pathway: The Genesis of Iodinated Tyrosines

The synthesis of iodinated phenolic acids is a multi-step enzymatic process occurring predominantly within the follicular cells of the thyroid gland.[5] The entire process is orchestrated to ensure a steady supply of thyroid hormones.

Key Steps in Biosynthesis:

-

Iodide Trapping: Inorganic iodide from the bloodstream is actively transported into thyroid follicular cells by the sodium-iodide symporter (NIS).[3]

-

Iodide Oxidation: At the apical membrane of the follicular cell, the enzyme Thyroid Peroxidase (TPO) utilizes hydrogen peroxide (H₂O₂) to oxidize the iodide ion (I⁻) into a reactive iodine species (I⁰ or I⁺).[6][7] This is the critical activation step.

-

Organification: The reactive iodine atom is immediately incorporated onto the phenol ring of specific tyrosine residues within a large glycoprotein called thyroglobulin (Tg) .[3][8] This process, also catalyzed by TPO, forms MIT and DIT residues while they are still part of the protein backbone.[6]

-

Coupling Reaction: TPO further catalyzes the coupling of these iodotyrosine residues within the thyroglobulin molecule. The coupling of two DIT molecules forms thyroxine (T₄), while the coupling of one MIT and one DIT forms triiodothyronine (T₃).[3]

-

Proteolysis and Release: The mature, iodinated thyroglobulin is stored as colloid in the follicular lumen. Upon stimulation by Thyroid-Stimulating Hormone (TSH), this thyroglobulin is endocytosed back into the follicular cell and proteolytically degraded by lysosomal enzymes. This degradation releases free T₄, T₃, MIT, and DIT into the cytoplasm.[3]

The biosynthesis pathway is a prime example of causality in experimental design. The requirement for H₂O₂ explains the co-localization of dual oxidase enzymes (DUOX) which produce it, ensuring that the highly reactive iodine intermediate is generated only at the site of its intended reaction with thyroglobulin.[8]

Analytical Methodologies: Quantification in Biological Matrices

Studying these metabolic pathways requires robust and sensitive analytical methods to accurately quantify iodinated phenolic acids in complex biological samples like plasma or tissue hydrolysates. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this application.

Experimental Protocol: LC-MS/MS Quantification of MIT and DIT

This protocol provides a self-validating system for the quantification of MIT and DIT. The choice of a C18 column is based on its proven efficacy in retaining and separating these relatively polar amino acid derivatives. [9]Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity and sensitivity, which is critical for distinguishing analytes from a complex matrix.

1. Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled tyrosine) to account for matrix effects and procedural losses. c. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps maintain analyte stability. d. Vortex for 1 minute, then incubate at -20°C for 30 minutes to ensure complete precipitation. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new microcentrifuge tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in 100 µL of mobile phase A (see below) for LC-MS/MS analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.3 mL/min.

- Gradient:

- 0-2 min: 2% B

- 2-10 min: Linear gradient to 50% B

- 10-12 min: Linear gradient to 95% B

- 12-14 min: Hold at 95% B

- 14-15 min: Return to 2% B

- 15-20 min: Re-equilibration at 2% B

3. Mass Spectrometry Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

- Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) according to the specific instrument.

- MRM Transitions: The following table lists example precursor and product ions for quantification and confirmation. The choice of these specific transitions provides high confidence in analyte identification.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| MIT | 308.0 | 135.1 | 182.0 | 25 |

| DIT | 434.0 | 261.0 | 307.9 | 30 |

Workflow Visualization

Physiological and Pathophysiological Roles

The metabolic pathways of iodinated phenolic acids are central to health and disease.

-

Thyroid Homeostasis: As detailed, the synthesis and subsequent salvage pathways are the bedrock of thyroid hormone production and iodide conservation. Dysregulation at any step, from TPO function to IYD activity, can lead to hypothyroidism or hyperthyroidism. [1][6]* Lipid Metabolism: Thyroid hormones, derived from iodotyrosines, are critical regulators of lipid metabolism. Inadequate thyroid hormone levels, often stemming from issues in their synthesis pathway, are strongly associated with dyslipidemia, including elevated total cholesterol and LDL cholesterol. [10]* Broader Roles: While the thyroid is the primary site of activity, evidence suggests that iodination of proteins and lipids occurs in extra-thyroidal tissues. [11]This may represent an ancient antioxidant mechanism, where iodide acts as an electron donor to neutralize reactive oxygen species, protecting cellular components like polyunsaturated fatty acids from oxidative damage. [3]

Conclusion and Future Directions

The metabolic pathways of iodinated phenolic acids, particularly MIT and DIT, are well-defined within the context of thyroid physiology. The biosynthetic steps catalyzed by TPO and the critical iodide salvage function of IYD represent a highly efficient system for hormone production and resource management. However, significant questions remain. The potential roles of non-thyroidal iodination and the metabolism of other iodinated phenolic compounds, whether from endogenous or xenobiotic sources, are areas ripe for investigation. Advances in high-resolution mass spectrometry and metabolomics will undoubtedly uncover new metabolites and pathways, further clarifying the diverse biological roles of iodine and its organic derivatives.

References

-

Iodotyrosine deiodinase - Wikipedia. Wikipedia. [Link]

-

The distribution and mechanism of iodotyrosine deiodinase defied expectations. PubMed. [Link]

-

Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances. A-New-Day. [Link]

-

The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. PMC - NIH. [Link]

-

Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Society. [Link]

-

Thyroid peroxidase - Wikipedia. Wikipedia. [Link]

-

New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. [Link]

-

Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase. PubMed. [Link]

-

Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. PMC - NIH. [Link]

-

Thyroid peroxidase (TPO) Antibodies and Antigens. Creative Diagnostics. [Link]

-

Biosynthesis and Degradation of Thyroid Hormones. Bio-Synthesis. [Link]

-

High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. AKJournals. [Link]

-

Biosynthesis of thyroid hormone: basic and clinical aspects. PubMed. [Link]

-

A micromethod for quantitative determination of iodoamino acids in thyroglobulin. PubMed. [Link]

-

Chapter 2 Thyroid Hormone Synthesis And Secretion. Endotext - NCBI Bookshelf. [Link]

-

Studies on the biosynthesis of iodotyrosines: a soluble thyroidal iodide-peroxidase tyrosine-iodinase system. PubMed. [Link]

-

Separation and quantitative recovery of iodinated amino acids and iodide by thin-layer chromatography. PubMed. [Link]

-

Iodinated phospholipids and the iodination of proteins of dog thyroid gland in vitro. Biochemical Society. [Link]

-

Iodine, PUFAs and Iodolipids in Health and Diseases: An Evolutionary Perspective. ResearchGate. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Stimulation of protein-bound iodine formation by lipid extracts from hog thyroid microsomes. PubMed. [Link]

-

Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS. [Link]

-

Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. PMC - NIH. [Link]

-

Analytical Methods for Amino Acids. Shimadzu Corporation. [Link]

-

Effects of Thyroid Hormones on Lipid Metabolism Pathologies in Non-Alcoholic Fatty Liver Disease. MDPI. [Link]

-

Synthesis and Metabolism of Phenolic Compounds. ResearchGate. [Link]

-

Low Urinary Iodine Concentrations Associated with Dyslipidemia in US Adults. PMC - NIH. [Link]

-

Metabolic pathway of phenolics. ResearchGate. [Link]

-

Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. PMC - NIH. [Link]

Sources

- 1. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

- 2. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Databases and Tools - Biosynthesis and Degradation of Thyroid Hormones | Protein Lounge [proteinlounge.com]

- 6. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 7. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 8. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Low Urinary Iodine Concentrations Associated with Dyslipidemia in US Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodinated phospholipids and the iodination of proteins of dog thyroid gland in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Stability and Handling of 2-(4-Hydroxy-3-iodophenyl)acetic Acid

This technical guide provides a comprehensive stability profile and handling framework for 2-(4-Hydroxy-3-iodophenyl)acetic acid (I-HPAA), a halogenated phenolic metabolite often utilized as a thyroid hormone precursor analog or a synthetic intermediate in radiopharmaceutical development.

Executive Summary

This compound (I-HPAA) presents a complex stability profile defined by two competing functional vulnerabilities: the photosensitive carbon-iodine (C-I) bond and the oxidation-prone phenolic moiety. While chemically stable in solid form when stored under desiccation at -20°C, I-HPAA in solution exhibits rapid degradation upon exposure to UV-VIS light (photodeiodination) and basic pH environments (oxidative coupling). This guide outlines the mechanistic causes of instability and provides a validated framework for handling, storage, and analytical assessment.

Physicochemical Profile

Understanding the fundamental properties of I-HPAA is a prerequisite for designing stable formulations.

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | C₈H₇IO₃ | MW: 278.04 g/mol |

| pKa (Carboxyl) | ~4.1 – 4.3 | Determines solubility in aqueous buffers. |

| pKa (Phenol) | ~8.5 – 9.0 | Iodine (electron-withdrawing) increases acidity compared to phenol. High pH leads to phenolate formation, accelerating oxidation. |

| Solubility (Water) | Low (< 1 mg/mL at pH 3) | Requires pH > 5.5 or organic cosolvents for solution stability. |

| Solubility (Organic) | High (DMSO, Ethanol) | DMSO is the preferred stock solvent; Ethanol risks ethyl ester formation over time. |

| UV Absorbance | λmax ~280 nm | Overlap with solar spectrum drives photolysis. |

Degradation Mechanisms[1]

The instability of I-HPAA is driven by three primary mechanisms. Understanding these pathways is critical for interpreting impurity profiles in HPLC.

Photolytic Deiodination (Primary Failure Mode)

The bond dissociation energy of the Aryl-Iodine bond is relatively low (~65 kcal/mol). Upon exposure to UV or high-intensity visible light, the molecule undergoes homolytic cleavage.

-

Mechanism: Light absorption excites the molecule to a singlet state, which undergoes intersystem crossing to a triplet state, leading to homolysis of the C-I bond.

-

Product: Formation of an aryl radical and an iodine radical (

). The aryl radical abstracts a hydrogen from the solvent, yielding 4-Hydroxyphenylacetic acid (Desiodo-HPAA) . -

Visual Indicator: Release of elemental iodine (

) may turn the solution yellow/brown over time.

Oxidative Quinone Formation

The phenolic group, particularly in its deprotonated (phenolate) state at pH > 8.5, is susceptible to oxidation by dissolved oxygen.

-

Mechanism: One-electron oxidation leads to a phenoxy radical. Since the ortho position is blocked by Iodine and the para position by the acetic acid tail, the radical is stabilized but can eventually couple to form biphenyl dimers or oxidize further into quinone methides.

-

Catalysts: Transition metals (Fe, Cu) and basic pH.

Esterification (Solvent-Specific)

-

Condition: Storage in primary alcohols (Methanol/Ethanol) without buffering.

-

Result: Slow conversion of the carboxylic acid tail to the corresponding ethyl/methyl ester.

Pathway Visualization

The following diagram illustrates the cascade of degradation events.

Figure 1: Primary degradation pathways of I-HPAA showing photolytic cleavage and oxidative coupling risks.

Experimental Assessment Protocols

To validate the stability of I-HPAA in your specific matrix, perform the following stress tests. These are adapted from ICH Q1A(R2) guidelines.

Analytical Method (HPLC-UV)

Do not rely on simple absorbance (OD280) as the des-iodo degradant also absorbs at 280nm. Separation is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated state).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: 280 nm (General) and 254 nm (Aromatic).

-

Retention Logic: I-HPAA is more hydrophobic (due to Iodine) than the Desiodo-impurity.

-

Elution Order: 4-Hydroxyphenylacetic acid (Early) → I-HPAA (Late) .

-

Stress Testing Matrix[2]

| Stressor | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, Ambient | 24 Hours | Generally Stable. |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Unstable. Rapid oxidation (yellowing). |

| Oxidation | 3% H₂O₂ | 2 Hours | Formation of quinone species/dimers. |

| Photostability | Xenon Lamp / Sunlight | 1-4 Hours | Critical Failure. >10% conversion to Desiodo-HPAA. |

| Thermal | 60°C (Solution) | 24 Hours | Minor degradation if protected from light/O₂. |

Stabilization & Handling Strategies

Based on the chemical vulnerabilities, the following protocols ensure integrity during experimentation.

Stock Solution Preparation[3]

-

Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid methanol for long-term storage to prevent esterification.

-

Concentration: Prepare at high concentration (e.g., 50-100 mM) to minimize solvent volume in final assays.

-

Storage: Aliquot into amber glass vials (or foil-wrapped). Store at -20°C or -80°C .

-

Inert Atmosphere: Overlay with Nitrogen or Argon gas before sealing to prevent oxidative degradation.

Working Solution (Aqueous)

-

pH Control: Use buffers (PBS, HEPES) at pH 7.0 – 7.4. Avoid pH > 8.0 where the phenolate dominates.

-

Light Protection: Mandatory. Perform experiments in low light or use amber tubes.

-

Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to scavenge free radicals and prevent iodine oxidation.

Decision Logic for Handling

The following flowchart dictates the operational workflow to minimize degradation.

Figure 2: Operational workflow for minimizing I-HPAA degradation during preparation and storage.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19039-15-7, this compound. Retrieved from [Link]

-

Council of Europe (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition: Photostability Testing of New Drug Substances and Products (ICH Q1B). Retrieved from [Link]

- Kvittingen, L., et al. (2016).Photochemical stability of iodinated phenols: Mechanisms of deiodination. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding on C-I bond homolysis).

Halogenated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Phenylacetic acid is a versatile scaffold found in numerous biologically active compounds, from plant auxins to pharmaceuticals.[1] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the phenyl ring dramatically alters the molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of halogenated phenylacetic acid derivatives, covering their synthesis, structure-activity relationships (SAR), and diverse applications in modern drug development. For researchers and scientists in this field, a deep understanding of these derivatives is crucial for designing next-generation therapeutics.

Synthetic Strategies for Halogenated Phenylacetic Acid Derivatives

The synthesis of halogenated phenylacetic acids can be broadly categorized into two approaches: halogenation of a pre-existing phenylacetic acid core or synthesis from halogenated precursors.

Direct Halogenation of Phenylacetic Acid

Direct halogenation of the aromatic ring is a common strategy. However, controlling the regioselectivity (ortho, meta, para) can be challenging and often requires specific catalysts or directing groups.

-

Electrophilic Aromatic Substitution: Classic methods involve the use of molecular halogens (Cl₂, Br₂) with a Lewis acid catalyst. The position of halogenation is dictated by the directing effects of the acetic acid side chain.

-

Modern C-H Halogenation: More recent methods utilize transition metal catalysts to achieve site-selective C-H halogenation, offering a more controlled and efficient route to specific isomers.[2]

Another approach is the α-halogenation of the acetic acid side chain, for which the Hell-Volhard-Zelinsky (HVZ) reaction is a classic method.[3] This involves reacting the carboxylic acid with a halogen and a catalytic amount of phosphorus trihalide to introduce a halogen at the alpha-carbon.[3]

Synthesis from Halogenated Precursors

Building the phenylacetic acid moiety onto a pre-halogenated starting material is often a more reliable method for ensuring the correct isomer is produced.

-

Hydrolysis of Halogenated Benzyl Cyanides: This is a robust and widely used two-step method. It begins with the formation of a halogenated benzyl cyanide, which is then hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid.[1][4][5][6]

-

Carbonylation of Halogenated Benzyl Halides: Palladium-catalyzed carbonylation of halogenated benzyl halides with carbon monoxide is a highly efficient method that often proceeds with high yields and tolerates a wide range of functional groups.[4][6]

-

From Halogenated Phenols: A common route, particularly for herbicides like 2,4-D, involves the reaction of a halogenated phenol with chloroacetic acid.[7][8][9][10]

Featured Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol outlines a two-step synthesis of the widely used herbicide 2,4-D, starting from phenol.

Step 1: Synthesis of Phenoxyacetic Acid

-

In a suitable reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Slowly add a solution of chloroacetic acid while maintaining the temperature.

-

Reflux the mixture for several hours to drive the Williamson ether synthesis to completion.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the phenoxyacetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Chlorination of Phenoxyacetic Acid

-

Suspend the phenoxyacetic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a chlorinating agent (e.g., sodium hypochlorite solution) to the suspension.[8] The reaction is typically exothermic and requires careful temperature control.

-

Stir the reaction mixture until the chlorination is complete, which can be monitored by techniques like TLC or HPLC.

-

Upon completion, the 2,4-dichlorophenoxyacetic acid product can be isolated by precipitation and filtration.

Rationale: This method first builds the acetic acid side chain onto the phenol ring and then performs the chlorination.[8] This sequence can offer better control over the final product compared to starting with the chlorination of phenol, which can lead to a mixture of chlorinated phenols.[11]

Physicochemical Properties and Structure-Activity Relationships (SAR)

Halogenation profoundly impacts a molecule's properties, which is a key consideration in drug design.

-

Lipophilicity: The addition of halogens generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity generally increases with the size of the halogen (F < Cl < Br < I).

-

Electronic Effects: Halogens are electron-withdrawing groups, which can influence the pKa of the carboxylic acid and the reactivity of the aromatic ring. This can impact how the molecule interacts with its biological target.

-

Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its ability to fit into a binding pocket of a protein.

Studies on aryl acetamide triazolopyridazines have shown that di-halogenated compounds, particularly with chlorine and fluorine, often exhibit better potency than their mono-halogenated counterparts.[12] Interestingly, for mono-halogenated species in this series, the position of the halogen (ortho, meta, or para) had a more significant impact on activity than the nature of the halogen itself (F, Cl, or Br).[12]

Pharmacological Applications

Halogenated phenylacetic acid derivatives have found applications in a wide range of therapeutic areas.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This is perhaps the most well-known application. Diclofenac, a potent NSAID, is a prime example.[13][]

-

Mechanism of Action: Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[][15] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16] Some evidence suggests Diclofenac has a degree of selectivity for COX-2.[][16]

-

Pharmacokinetics: Diclofenac is well-absorbed orally, but undergoes significant first-pass metabolism, resulting in about 50% systemic availability.[15][16] It is highly bound to plasma proteins.[15]

-

Structure-Toxicity Relationship: Studies have shown that the bioactivation of the 2-phenylaminophenylacetic acid backbone, common to drugs like diclofenac, can lead to liver toxicity.[17] The lipophilicity and specific halogen substitution patterns can influence this toxicity.[17]

Anticancer Agents

Recent research has explored the potential of halogenated phenylacetic acid derivatives as anticancer agents.

-

Aromatase Inhibition: 4-Chlorophenylacetic acid has been identified as a potent aromatase inhibitor, which is a key target in the treatment of estrogen-sensitive breast cancer.[18] It has shown effectiveness in antagonizing estrogen-induced mammary tumorigenesis.[18]

-

Other Anticancer Properties: Diclofenac itself has been investigated for its anticancer properties, with research suggesting it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[13]

Other Applications

The versatility of this scaffold extends to other areas:

-

Herbicides: As mentioned, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that selectively kills broadleaf weeds.[7]

-

Sodium Channel Blockers: Certain halogenated phenylacetamide derivatives have shown potent activity as sodium channel blockers, with potential applications as neuroprotective agents.[19]

-

Antimicrobial Agents: Phenylacetic acid is used by some ant species as an antimicrobial, and research has explored the antibacterial properties of derivatives like diclofenac.[1][20]

Data Summary

The following table summarizes key properties of selected halogenated phenylacetic acid derivatives.

| Compound | Molecular Formula | Key Application(s) | Mechanism of Action (Primary) |

| Diclofenac | C₁₄H₁₁Cl₂NO₂ | NSAID, Anticancer (investigational) | COX-1/COX-2 Inhibition[][15] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Herbicide | Uncontrolled growth in broadleaf weeds[7] |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | Aromatase Inhibitor (anticancer) | Inhibition of aromatase enzyme[18] |

Future Perspectives and Conclusion

Halogenated phenylacetic acid derivatives represent a rich and enduring area of research in drug discovery. The ability to strategically place different halogens on the phenylacetic acid core allows for the fine-tuning of pharmacological properties to an extent that few other modifications can offer. Future research will likely focus on:

-

Developing more selective inhibitors: For example, designing derivatives with higher selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.

-

Exploring novel therapeutic targets: The diverse biological activities of these compounds suggest that they may be effective against a wider range of diseases than currently appreciated.

-

Leveraging computational chemistry: In silico modeling and screening can accelerate the design and discovery of new derivatives with optimized properties.

References

- Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. (2025, January 3). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact.

- Drugs.com. (2025, August 17).

- BOC Sciences. (n.d.). Diclofenac: Definition, Mechanism of Action and Uses.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- Buckles, R. E., & Wawzonek, S. (n.d.). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.

- PubMed. (2014, September 15). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.

- ChemicalBook. (2025, August 21). An Overview of 4-Chlorophenylacetic Acid.

- WIPO Patentscope. (n.d.). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETICA ACID.

- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Dr.Oracle. (2025, October 5).

- Wikipedia. (n.d.). Diclofenac.

- PubMed. (n.d.). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers.

- ResearchGate. (2023, March 23). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid.

- MedchemExpress.com. (n.d.).

- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.

- Sigma-Aldrich. (n.d.). 4-Chlorophenylacetic acid ReagentPlus, 99 1878-66-6.

- Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

- ElectronicsAndBooks. (n.d.).

- PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- Fisher Scientific. (n.d.). 4-Chlorophenylacetic acid, 98% 250g.

- PubMed. (n.d.).

- MDPI. (2011, September 19). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors.

- ResearchGate. (n.d.). structures of the halogenated compounds and their inhibition on human....

- Inventiva Pharma. (n.d.).

- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Wikipedia. (n.d.). Phenylacetic acid.

- PMC. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

- Google Patents. (n.d.).

- Journal of the American Chemical Society. (2023, April 3).

- ResearchGate. (2025, October 13). (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 4. An Overview of 4-Chlorophenylacetic Acid_Chemicalbook [m.chemicalbook.com]

- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 10. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 15. drugs.com [drugs.com]

- 16. droracle.ai [droracle.ai]

- 17. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diclofenac - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis protocol for 2-(4-Hydroxy-3-iodophenyl)acetic acid from 4-hydroxyphenylacetic acid

Executive Summary

This application note details a robust, regioselective protocol for the mono-iodination of 4-hydroxyphenylacetic acid to synthesize 2-(4-hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7). Unlike traditional methods utilizing elemental iodine in alkaline media (

Key Advantages:

-

High Selectivity: Preferential mono-iodination at the ortho-position relative to the hydroxyl group.

-

Mild Conditions: Reaction proceeds at room temperature in aqueous media/alcohol.

-

Scalability: Suitable for gram-to-multigram scale synthesis with minimal hazardous waste.

Scientific Background & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group on the phenyl ring is a strong activator and ortho, para-director. However, the para-position is blocked by the acetic acid side chain, directing the incoming electrophile to the ortho-positions (3 or 5).

The combination of NaI and Chloramine-T generates a reactive electrophilic iodine species (likely

Reaction Scheme

The following diagram illustrates the pathway from the starting material to the mono-iodinated product, highlighting the critical intermediate steps.

Figure 1: Mechanistic pathway for the oxidative mono-iodination of 4-hydroxyphenylacetic acid.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-Hydroxyphenylacetic acid | 156-38-7 | 152.15 | 1.0 | Substrate |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 1.0 - 1.1 | Iodine Source |

| Chloramine-T Trihydrate | 127-65-1 | 281.69 | 1.0 - 1.1 | Oxidant |

| DMF (or Methanol) | 68-12-2 | 73.09 | Solvent | Reaction Medium |

| Sodium Thiosulfate ( | 7772-98-7 | 158.11 | Excess | Quenching Agent |

| Hydrochloric Acid (1N) | 7647-01-0 | 36.46 | - | Acidification |

Equipment

-

Round-bottom flask (100 mL or 250 mL depending on scale).

-

Magnetic stirrer and stir bar.

-

Addition funnel (for controlled addition of oxidant).

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution: In a clean round-bottom flask, dissolve 1.52 g (10 mmol) of 4-hydroxyphenylacetic acid in 20 mL of DMF (or Methanol). Ensure complete dissolution.

-

Iodide Addition: Add 1.50 g (10 mmol) of Sodium Iodide (NaI) to the solution. Stir until the salt is fully dissolved.

-

Oxidant Preparation: In a separate beaker, dissolve 2.82 g (10 mmol) of Chloramine-T trihydrate in 15 mL of DMF (or water if using methanol as main solvent).

Phase 2: Controlled Iodination

-

Addition: Add the Chloramine-T solution dropwise to the phenol/iodide mixture over a period of 20–30 minutes at room temperature (20–25°C).

-

Note: The solution may turn transiently yellow/brown due to iodine liberation, which rapidly reacts with the phenol.

-

-

Monitoring: Stir the reaction mixture at room temperature for 1 hour .

-

QC Check: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane/Acetic Acid 50:49:1) or HPLC.[3] The starting material (

) should disappear, replaced by a slightly less polar product (

-

Phase 3: Work-up & Isolation

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water .

-

Neutralization of Excess Iodine: Add 10 mL of 10% aqueous Sodium Thiosulfate (

) solution. The mixture should become colorless or pale yellow. -

Acidification: Acidify the aqueous solution to pH ~2 using 1N HCl. This precipitates the free acid product.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Washing: Combine the organic layers and wash with:

-

Water (2 x 50 mL) to remove DMF/Chloramine byproducts.

-

Brine (1 x 50 mL).

-

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

) . -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude off-white solid.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:3) or Benzene to remove any traces of di-iodo byproduct.

-

Drying: Dry the purified crystals in a vacuum oven at 45°C overnight.

Characterization & Data Analysis

Expected Physical Properties[1]

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 75% to 85% .

-

Melting Point: Literature data for the specific mono-iodo derivative varies, but expected range is 160–170°C (distinct from di-iodo MP ~217°C).

Spectroscopic Data (Predicted)

The regiochemistry is confirmed by the splitting pattern of the aromatic protons in

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| -OH | ~10.0 | Singlet (broad) | - | Phenolic OH |

| H-2 | 7.65 | Doublet | ~2.0 | Aromatic (Ortho to I) |

| H-6 | 7.15 | Doublet of Doublets | ~8.0, 2.0 | Aromatic (Meta to I) |

| H-5 | 6.85 | Doublet | ~8.0 | Aromatic (Ortho to OH) |

| -CH2- | 3.50 | Singlet | - | Benzylic methylene |

Note: Shifts are estimated relative to DMSO-

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Presence of Di-iodo product | Excess oxidant or high temp. | Strictly control stoichiometry (1.0 eq). Keep temp < 25°C. |

| Low Yield | Incomplete extraction or pH > 3. | Ensure aqueous phase is pH ~2 before extraction. Salt out aqueous layer with NaCl. |

| Dark Product Color | Residual Iodine ( | Wash organic layer thoroughly with |

| Oily Product | Residual DMF. | Wash organic layer 3x with water or use Methanol as solvent. |

Safety & Handling

-

Iodine Sources: NaI and Chloramine-T can be irritating. Wear gloves and safety glasses.

-

Chloramine-T: Acts as an oxidant; avoid contact with strong acids which may release chlorine gas.

-

Solvents: DMF is a reproductive toxin; handle in a fume hood. Methanol is toxic and flammable.

References

-

K. J. Edgar, S. N. Falling. "Efficient Synthesis of Iodophenols." Journal of Organic Chemistry, 1990, 55, 5287-5291.

-

Thermo Fisher Scientific. "3,4-Dihydroxyphenylacetic acid Specifications." Thermo Fisher Chemicals.

-

National Institutes of Health (NIH). "4-Hydroxyphenylacetic acid - PubChem Compound Summary." PubChem.

-

PrepChem. "Preparation of 4-hydroxy-3,5-diiodophenylacetic acid." PrepChem.com.

-

ChemicalBook. "3-Chloro-4-hydroxyphenylacetic acid NMR Spectrum." ChemicalBook.

Sources

Troubleshooting & Optimization

Preventing di-iodination impurities during 2-(4-Hydroxy-3-iodophenyl)acetic acid synthesis

Welcome to our dedicated technical support guide for the synthesis of 2-(4-Hydroxy-3-iodophenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on the prevention and control of di-iodinated impurities. Our guidance is grounded in established chemical principles and validated experimental practices to ensure the integrity and success of your synthesis.

Introduction: The Challenge of Selective Iodination

The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, presents a common regioselectivity challenge: the formation of the unwanted di-iodinated impurity, 2-(4-hydroxy-3,5-diiodophenyl)acetic acid.[1][2][3][4][5] The hydroxyl group on the phenyl ring is strongly activating, making the aromatic ring susceptible to electrophilic substitution.[6][7] The initial iodine atom introduced onto the ring does not significantly deactivate it, hence a second iodination can readily occur at the other ortho position to the hydroxyl group.[8]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of this impurity and optimize your synthetic route for a higher yield of the desired mono-iodinated product.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: High Levels of Di-iodinated Impurity Detected in Final Product

Symptoms:

-

NMR or Mass Spectrometry data shows a significant presence of a species with two iodine atoms.

-

The melting point of the product is broad or lower than expected for the pure mono-iodinated compound.

-

Chromatographic analysis (TLC, HPLC) reveals a significant, less polar spot/peak corresponding to the di-iodinated species.

Root Cause Analysis and Corrective Actions:

The formation of the di-iodinated byproduct is a classic case of over-iodination, driven by factors such as the choice of iodinating agent, reaction stoichiometry, temperature, and reaction time. The hydroxyl group strongly activates the aromatic ring for electrophilic substitution, and the first iodine atom does not sufficiently deactivate the ring to prevent a second substitution.[8][9]

Diagnostic Workflow:

Caption: Diagnostic workflow for troubleshooting high di-iodination.

Detailed Solutions:

-

Stoichiometric Control:

-

Explanation: The most direct cause of di-iodination is an excess of the iodinating agent. Carefully control the stoichiometry to use no more than 1.0 to 1.1 equivalents of the iodinating agent relative to the starting 2-(4-hydroxyphenyl)acetic acid.

-

Protocol: Accurately weigh both the substrate and the iodinating agent. For solid reagents, ensure they are dry. For solutions, use calibrated pipettes. Consider a slow addition of the iodinating agent to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-iodination.

-

-

Choice of Iodinating Agent:

-

Explanation: The reactivity of the iodinating agent plays a crucial role. Highly reactive agents like Iodine monochloride (ICl) can lead to rapid and less selective iodination.[10] Milder reagents provide better control.

-

Recommendations:

-

Iodine with a Mild Base: A common and effective method involves using molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃) or ammonia. The base neutralizes the HI byproduct, preventing reversible reactions and driving the equilibrium towards the products.[6]

-

N-Iodosuccinimide (NIS): NIS is an excellent alternative as it is a solid, easy to handle, and generally provides good selectivity for mono-iodination, often in solvents like acetonitrile or DMF.[11][12][13] It can be activated by catalytic amounts of acid or Lewis acids for less reactive substrates.[11][14]

-

-

Comparative Data:

-

| Iodinating Agent | Typical Solvent | Relative Reactivity | Selectivity for Mono-iodination |

| Iodine Monochloride (ICl) | Acetic Acid, CH₂Cl₂ | High | Lower |

| Iodine (I₂) / NaHCO₃ | Methanol, Ethanol | Moderate | Good |

| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Moderate | High[11][12] |

| Sodium Iodide (NaI) / Oxidant | Methanol / H₂O | Variable | Good to High[15] |

-

Reaction Temperature and Time:

-

Explanation: Higher temperatures increase the reaction rate, but often at the expense of selectivity. The activation energy for the second iodination is comparable to the first, so elevated temperatures can easily lead to the di-iodinated product.

-

Protocol:

-

Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Aim for a reaction time that allows for the consumption of the starting material while minimizing the formation of the di-iodinated product. Once the starting material is consumed, quench the reaction promptly.

-

-

Problem 2: Incomplete Reaction and Low Yield

Symptoms:

-

Significant amount of starting material, 2-(4-hydroxyphenyl)acetic acid, remains after the expected reaction time.

-

The isolated yield of the desired product is poor.

Root Cause Analysis and Corrective Actions:

An incomplete reaction can be due to insufficient reactivity of the chosen iodinating agent, suboptimal reaction conditions, or degradation of reagents.

Troubleshooting Steps:

-

Reagent Activity:

-

Explanation: The iodinating agent may have degraded. For example, NIS can decompose over time, and solutions of I₂ can lose their titer.

-

Action: Use a fresh bottle of the iodinating agent or verify its activity. Ensure solvents are anhydrous if the reaction is moisture-sensitive.

-

-

Activation of the Iodinating Agent:

-

Explanation: Some iodination systems require an activator or specific conditions to generate the active electrophilic iodine species. For instance, using NaI requires an oxidizing agent (like sodium hypochlorite or hydrogen peroxide) to generate I₂ in situ.[8][15]

-

Action: Ensure all components of the iodination system are present in the correct ratios. If using an iodine/base system, ensure the base is sufficiently strong to neutralize the generated HI.

-

-

Temperature and Reaction Time Adjustment:

-

Explanation: While low temperatures favor selectivity, they can also slow the reaction to an impractical rate.

-

Action: If the reaction is sluggish at a low temperature, consider a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C) while continuing to monitor for the formation of the di-iodinated byproduct. An extended reaction time at a lower temperature is often preferable to a short reaction time at a high temperature.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aromatic iodination and why does di-iodination occur?

A1: Aromatic iodination is an electrophilic aromatic substitution reaction.[7][9] The hydroxyl group on the phenyl ring is a strong activating group that donates electron density to the ring, particularly at the ortho and para positions, making them more nucleophilic.[6][7] In the case of 2-(4-hydroxyphenyl)acetic acid, the para position is blocked, so substitution occurs at the ortho positions (positions 3 and 5).

Mechanism Overview:

Caption: Electrophilic aromatic substitution mechanism for iodination.

Di-iodination occurs because the first iodine atom added to the ring does not significantly reduce the activating effect of the hydroxyl group. Therefore, the mono-iodinated product is still sufficiently activated to undergo a second electrophilic attack by another iodine electrophile at the remaining vacant ortho position.[8]

Q2: Which solvent is best for this iodination reaction?

A2: The choice of solvent depends on the iodinating agent used.

-

For I₂/Base systems: Protic solvents like methanol or ethanol are commonly used as they can dissolve the starting material and the base.

-

For N-Iodosuccinimide (NIS): Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[12] Acetonitrile is a good first choice as it is generally less reactive and easier to remove during workup.

Q3: How can I effectively monitor the reaction to prevent di-iodination?

A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.

-

TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid group is protonated and gives a well-defined spot.

-

Procedure:

-

Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

-

Elute the plate.

-

Visualize under UV light and/or with a staining agent (e.g., potassium permanganate).

-

-

Interpretation: The di-iodinated product will be less polar than the mono-iodinated product and will have a higher Rf value. The starting material will be the most polar with the lowest Rf. The reaction should be stopped when the starting material spot has disappeared, but before the di-iodinated product spot becomes significant.

Q4: Is it necessary to protect the hydroxyl or carboxylic acid group?

A4: In most cases, protection of these groups is not necessary and adds extra steps to the synthesis, which can lower the overall yield. The hydroxyl group's activating effect is desired for the iodination to proceed. The carboxylic acid group is deactivating but its effect is weaker than the activating effect of the hydroxyl group.[6] Direct iodination is usually successful with careful control of the reaction conditions. However, if selectivity remains a persistent issue, protection of the hydroxyl group as an acetate or methoxy ether could be considered, followed by iodination and deprotection. This would be a more complex and less atom-economical route.

Q5: What is the best workup and purification procedure to remove the di-iodinated impurity?

A5:

-

Workup: After quenching the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine), the product is typically extracted into an organic solvent. A subsequent wash with a mild base (like NaHCO₃ solution) can help to remove any remaining acidic starting material, though the product itself is also acidic. An acid-base extraction can be tricky. A better approach is often direct crystallization or chromatography.

-

Purification:

-

Crystallization: The mono-iodinated and di-iodinated products often have different solubilities. It may be possible to selectively crystallize the desired mono-iodinated product from a suitable solvent system. This should be the first method attempted as it is the most scalable and cost-effective.

-

Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method for separating the two products. Due to the difference in polarity, a good separation can usually be achieved using a gradient of ethyl acetate in hexanes (with a small amount of acetic acid).

-

Experimental Protocol: Selective Mono-iodination using Iodine and Sodium Bicarbonate

This protocol is provided as a representative example. Optimization may be required based on your specific laboratory conditions and scale.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-hydroxyphenyl)acetic acid (1.0 eq.).

-

Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Iodination:

-

In a separate flask, dissolve iodine (I₂, 1.05 eq.) in methanol.

-

Add the iodine solution dropwise to the stirred reaction mixture over 30-60 minutes.

-

-

Monitoring:

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes + 1% acetic acid).

-

Allow the reaction to stir at 0 °C to room temperature until the starting material is consumed (typically 2-4 hours).

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Attempt to purify the crude product by recrystallization from a suitable solvent (e.g., water/ethanol mixture or toluene).

-

If necessary, perform column chromatography on silica gel.

-

References

- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

-

Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available at: [Link]...

-

Gallo, R. D. C., Gebara, K. S., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(1), 123-128. Available at: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

-

Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. Available at: [Link]

-

Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

-

Common Chemistry. Iodination. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1798-06-7|2-(4-Iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. Ligandbook (release) Package : 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid (PDB code 4HY) [ligandbook.org]

- 4. 19039-15-7|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 7. studylib.net [studylib.net]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Studies of substrate selectivity in aromatic iodination and other substitution reactions reinforce previous conclusions about the nature of the mechanism of electrophilic aromatic substitutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Iodination - Common Conditions [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scielo.br [scielo.br]

Technical Support Center: Solving Solubility Issues of Iodinated Intermediates

Introduction